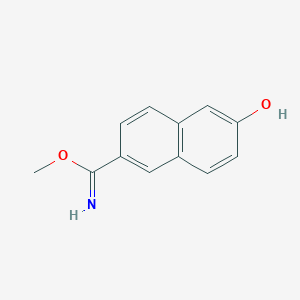

Methyl 6-hydroxy-2-naphthimidate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-hydroxynaphthalene-2-carboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(13)10-3-2-9-7-11(14)5-4-8(9)6-10/h2-7,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMOHRNTIFROGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC2=C(C=C1)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-hydroxy-2-naphthimidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for methyl 6-hydroxy-2-naphthimidate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the necessary precursors, reaction steps, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a derivative of naphthalene characterized by a methyl imidate group at the 2-position and a hydroxyl group at the 6-position. Its synthesis is not extensively documented in single-step procedures. Therefore, a logical and efficient two-step pathway is proposed, commencing with the synthesis of the key intermediate, 6-hydroxy-2-naphthonitrile, followed by its conversion to the target molecule via the Pinner reaction. This approach leverages well-established chemical transformations, ensuring a reproducible and scalable process.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through the following two-step sequence:

Step 1: Synthesis of 6-hydroxy-2-naphthonitrile from 6-hydroxy-2-naphthaldehyde.

Step 2: Pinner reaction of 6-hydroxy-2-naphthonitrile with methanol in the presence of an acid catalyst to yield this compound hydrochloride (a Pinner salt), which can be neutralized to the free base.

Experimental Protocols

Step 1: Synthesis of 6-hydroxy-2-naphthonitrile

This procedure is adapted from a known method for the conversion of an aldehyde to a nitrile.

Materials:

-

6-hydroxy-2-naphthaldehyde

-

Hydroxylamine hydrochloride

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a three-necked flask, combine 350 g (2.0 mol) of 6-hydroxy-2-naphthaldehyde, 278 g (4.0 mol) of hydroxylamine hydrochloride, and 3500 mL of dimethyl sulfoxide.

-

Stir the mixture and heat to 100 °C.

-

Maintain the reaction at this temperature for 1 hour.

-

After 1 hour, cool the reaction mixture to room temperature.

-

The product, 6-hydroxy-2-naphthonitrile, can then be isolated and purified using standard laboratory techniques such as precipitation, filtration, and recrystallization.

Step 2: Synthesis of this compound (via Pinner Reaction)

This is a general procedure for the Pinner reaction, which is known to convert nitriles to imino esters (imidates).[1][2][3]

Materials:

-

6-hydroxy-2-naphthonitrile

-

Anhydrous methanol

-

Anhydrous hydrogen chloride (gas or generated in situ)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve 6-hydroxy-2-naphthonitrile in a minimal amount of anhydrous methanol in a flask equipped with a drying tube.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution while maintaining the low temperature. The reaction is typically carried out until saturation or for a specific duration determined by monitoring the reaction progress.

-

The product, this compound hydrochloride (the Pinner salt), will precipitate from the solution.

-

Collect the precipitate by filtration and wash with anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.

-

The resulting Pinner salt can be used as is or neutralized with a suitable base to obtain the free this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the intermediate product. Data for the final product, this compound, is predicted based on the nature of the Pinner reaction product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| 6-hydroxy-2-naphthaldehyde | C₁₁H₈O₂ | 172.18 | 134-137 | - |

| Hydroxylamine hydrochloride | H₄ClNO | 69.49 | 155-157 | - |

| 6-hydroxy-2-naphthonitrile | C₁₁H₇NO | 169.18 | ~170 | - |

| This compound | C₁₂H₁₁NO₂ | 201.22 | Not available | Expected IR: C=N stretch; ¹H NMR: O-CH₃ and N-H signals |

Diagrams

Synthesis Pathway Workflow

Caption: Workflow diagram illustrating the two-step synthesis of this compound.

Logical Relationship of the Pinner Reaction

References

physical and chemical properties of Methyl 6-hydroxy-2-naphthimidate

Disclaimer: This technical guide focuses on Methyl 6-hydroxy-2-naphthoate (CAS No. 17295-11-3) due to the limited availability of scientific literature on the requested Methyl 6-hydroxy-2-naphthimidate. It is plausible that the latter was a misnomer for the more common and well-documented naphthoate derivative.

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral data of Methyl 6-hydroxy-2-naphthoate, tailored for researchers, scientists, and professionals in drug development.

Core Properties of Methyl 6-hydroxy-2-naphthoate

Methyl 6-hydroxy-2-naphthoate is an organic compound belonging to the class of naphthoic acid derivatives.[1] Its structure features a naphthalene ring system with a hydroxyl group at the 6-position and a methyl ester group at the 2-position.[1] This bifunctional arrangement makes it a valuable intermediate in organic synthesis.[1]

The key physical and chemical properties of Methyl 6-hydroxy-2-naphthoate are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | [2] |

| Molecular Weight | 202.21 g/mol | [2] |

| CAS Number | 17295-11-3 | [2] |

| IUPAC Name | methyl 6-hydroxynaphthalene-2-carboxylate | [2] |

| Appearance | White to almost white powder or crystal | [1][3] |

| Melting Point | 169-173 °C | [3][4] |

| Boiling Point | 368.5±15.0 °C (Predicted) | |

| Solubility | Soluble in methanol and other organic solvents | [1] |

| pKa | 8.83±0.40 (Predicted) | |

| XLogP3 | 2.7 | [2] |

Spectroscopic analysis is crucial for the structural elucidation and confirmation of Methyl 6-hydroxy-2-naphthoate. The available ¹H NMR and IR data are presented below.

| Spectroscopic Technique | Data | Source |

| ¹H NMR | δ 3.976 (s, 3H), 5.3 (br. s, 1H), 7.16-8.54 (m, 6H) | [4] |

| IR (KBr) | 3370, 1680, 1630, 1435, 1310, 1210 cm⁻¹ | [4] |

Synthesis of Methyl 6-hydroxy-2-naphthoate

Methyl 6-hydroxy-2-naphthoate is commonly synthesized via the Fischer esterification of 6-hydroxy-2-naphthoic acid.

This protocol details the synthesis of Methyl 6-hydroxy-2-naphthoate from 6-hydroxy-2-naphthoic acid and methanol, using sulfuric acid as a catalyst.[4]

Materials:

-

6-Hydroxy-2-naphthoic acid (5.0 g, 26.6 mmol)

-

Methanol (125 mL)

-

Concentrated Sulfuric Acid (6 drops)

-

Diethyl ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 6-hydroxy-2-naphthoic acid (5.0 g) in methanol (125 mL) in a round-bottom flask.[4]

-

Add 6 drops of concentrated sulfuric acid to the solution.[4]

-

Reflux the mixture for 36 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 10:1 mixture of chloroform and methanol as the eluent.[4]

-

After the reaction is complete (indicated by the disappearance of the starting material on TLC), cool the solution and concentrate it to dryness using a rotary evaporator.[4]

Purification:

-

Dissolve the solid residue in 200 mL of diethyl ether.[4]

-

Wash the ether solution successively with 100 mL of saturated aqueous sodium bicarbonate and 100 mL of brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate.[4]

-

Evaporate the solvent to yield a slightly yellow solid (4.6 g, 85.5% yield).[4]

-

Further purification can be achieved by recrystallization from ether to obtain a white solid.[4]

Caption: Synthesis workflow of Methyl 6-hydroxy-2-naphthoate.

Logical Relationships in Synthesis

The synthesis of Methyl 6-hydroxy-2-naphthoate is a classic example of an acid-catalyzed esterification reaction. The diagram below illustrates the logical relationship between the starting material, the key functional groups involved, the reaction type, and the final product.

Caption: Logical relationships in Methyl 6-hydroxy-2-naphthoate synthesis.

Applications and Research Interest

Methyl 6-hydroxy-2-naphthoate serves as a key intermediate in the synthesis of more complex molecules.[1] Its utility is primarily seen in the following areas:

-

Pharmaceuticals: It is a building block for various pharmaceutical compounds.

-

Dyes: The naphthoate structure is a common scaffold in the development of dyes.[1]

-

Material Science: Its precursor, 6-hydroxy-2-naphthoic acid, is used in the production of high-performance liquid crystal polymers and engineering plastics.[5][6]

Safety and Handling

As with many organic compounds, proper safety precautions should be observed when handling Methyl 6-hydroxy-2-naphthoate due to potential toxicity or reactivity.[1] Standard laboratory safety practices, including the use of personal protective equipment, are recommended.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Methyl 6-hydroxy-2-naphthoate | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 6-Hydroxy-2-naphthoate 17295-11-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

In-depth Technical Guide: Solubility of Methyl 6-hydroxy-2-naphthimidate

Executive Summary

This technical guide addresses the solubility of Methyl 6-hydroxy-2-naphthimidate, a compound of interest for researchers in drug development and organic synthesis. A thorough investigation was conducted to gather quantitative solubility data, detailed experimental protocols, and relevant physicochemical properties.

Crucially, a comprehensive search of available scientific literature, chemical databases, and patent records yielded no specific experimental data on the solubility of this compound in any solvent. The information available primarily pertains to a structurally similar but distinct compound, Methyl 6-hydroxy-2-naphthoate. This guide will therefore focus on presenting the available information on the target compound, highlighting the data gap, and providing a theoretical framework and recommended experimental protocols for determining its solubility.

Introduction to this compound

This compound is an organic molecule characterized by a naphthalene core substituted with a hydroxyl (-OH) group at the 6-position and a methyl imidate (-C(=NH)OCH₃) group at the 2-position. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (imidate) suggests its solubility will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding.

Chemical Structure:

The imidate functionality distinguishes it from the more commonly reported ester, Methyl 6-hydroxy-2-naphthoate, and is expected to confer different physicochemical properties, including solubility.

Current State of Knowledge: A Data Gap

Despite extensive searches, no peer-reviewed articles, patents, or technical data sheets containing quantitative solubility data for this compound were identified. Chemical supplier entries confirm its existence (CAS No. 765871-54-3) but do not provide solubility information.

This significant data gap necessitates that researchers determine the solubility of this compound experimentally to proceed with applications in areas such as formulation development, reaction chemistry, and purification.

Theoretical Solubility Considerations and Solvent Selection Workflow

In the absence of experimental data, a logical workflow can be established to guide the selection of potential solvents for solubility screening. This workflow is based on the principle of "like dissolves like" and considers the structural features of this compound.

Unraveling the Thermal Stability of Methyl 6-hydroxy-2-naphthimidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermal stability of Methyl 6-hydroxy-2-naphthimidate (CAS No. 765871-54-3), a compound of interest in medicinal chemistry and materials science. A comprehensive search of available scientific literature and databases reveals a notable absence of experimental data on the thermal properties of this specific molecule. This guide, therefore, provides a detailed overview of the current state of knowledge, including a discussion of a structurally similar analogue, Methyl 6-hydroxy-2-naphthoate, for which limited data exists. Furthermore, it outlines the standard experimental protocols for determining thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to empower researchers in generating the requisite data. A generalized experimental workflow is also presented in a visual format to guide future studies.

Introduction: The Quest for Thermal Stability Data

This compound is a naphthalene derivative with potential applications in various scientific fields. The thermal stability of a compound is a critical parameter, influencing its synthesis, purification, storage, and suitability for applications that involve elevated temperatures, such as in drug formulation and materials processing. Despite its relevance, experimental data on the decomposition temperature, melting point, and other thermal characteristics of this compound are not publicly available at the time of this publication.

This guide aims to bridge this knowledge gap by:

-

Clearly stating the absence of direct experimental data for this compound.

-

Presenting available data for a close structural analogue, Methyl 6-hydroxy-2-naphthoate.

-

Providing detailed, generalized experimental protocols for TGA and DSC.

-

Visualizing a standard workflow for thermal stability analysis.

Data Presentation: An Analogue Approach

In the absence of data for this compound, we present the available thermal property for its carboxylate analogue, Methyl 6-hydroxy-2-naphthoate (CAS No. 17295-11-3). It is crucial to note the structural difference: the target compound is a naphthimidate (containing a C(=NH)OCH₃ group), while the analogue is a naphthoate (with a C(=O)OCH₃ group). This difference in the functional group is expected to influence intermolecular interactions and, consequently, the thermal properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 765871-54-3 | C₁₂H₁₁NO₂ | 201.22 | Data Not Available |

| Methyl 6-hydroxy-2-naphthoate | 17295-11-3 | C₁₂H₁₀O₃ | 202.21 | 169 - 173 |

The melting point of Methyl 6-hydroxy-2-naphthoate provides a preliminary reference point, but dedicated experimental analysis of this compound is imperative for accurate characterization.

Experimental Protocols

To facilitate the determination of the thermal stability of this compound, the following are detailed, generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Select a purge gas, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically ambient (e.g., 25-30 °C).

-

Ramp the temperature at a constant heating rate, for example, 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 600-800 °C).[1]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of mass loss is typically reported as the decomposition temperature.

-

The derivative of the mass loss curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[2]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[3][4]

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan (typically aluminum).

-

Encapsulation: Hermetically seal the pan to ensure no loss of sample due to sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[5]

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition.[6]

-

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition on the DSC thermogram.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Synthesis Considerations: The Pinner Reaction

While a specific, validated synthesis protocol for this compound was not found, the Pinner reaction is a classical and relevant method for the synthesis of imidates from nitriles.[7][8][9] This suggests a potential synthetic route starting from 6-hydroxy-2-cyanonaphthalene.

Generalized Pinner Reaction for Imidate Synthesis: The reaction involves treating a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride gas.[10][11] The intermediate Pinner salt (an alkyl imidate salt) can then be neutralized to yield the desired imidate.[7]

Signaling Pathways and Biological Activity

A thorough literature search did not reveal any studies investigating the interaction of this compound with specific signaling pathways or its biological activities. This represents a significant area for future research, where the thermal stability data will be crucial for designing and conducting meaningful biological assays.

Mandatory Visualizations

To aid in the practical application of the described methodologies, the following diagrams illustrate the key experimental workflow.

Caption: Experimental workflow for the synthesis and thermal analysis of this compound.

Conclusion and Future Directions

This technical guide has highlighted the current void in the scientific literature regarding the thermal stability of this compound. While data for the analogue Methyl 6-hydroxy-2-naphthoate offers a preliminary point of comparison, it is not a substitute for direct experimental measurement. The provided generalized protocols for TGA and DSC are intended to serve as a practical resource for researchers to characterize this compound of interest. The generation of this fundamental data is a critical next step for advancing its potential applications in drug development and materials science. Future work should focus on the synthesis and subsequent rigorous thermal analysis of this compound, followed by investigations into its biological activity and potential engagement with cellular signaling pathways.

References

- 1. google.com [google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. web.williams.edu [web.williams.edu]

- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

- 10. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

An In-depth Technical Guide to Methyl 6-hydroxy-2-naphthimidate: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 6-hydroxy-2-naphthimidate (CAS No. 765871-54-3) is a naphthalene-based carboximidate. Its significance in medicinal chemistry stems from its role as a direct precursor to 6-amidino-2-naphthol, a core component of Nafamostat. The discovery and development of this compound are therefore understood within the context of the synthesis of this pharmaceutical agent. The imidate functional group is typically generated from the corresponding nitrile through the Pinner reaction, a classic method for converting nitriles into imino esters.

Synthetic Pathway and History

The history of this compound is embedded in the process development of Nafamostat Mesylate. The synthesis of the amidine functional group of Nafamostat is efficiently achieved through the intermediacy of an imidate. The most direct route to this compound is via the Pinner reaction of 6-hydroxy-2-naphthonitrile with methanol.

A notable advancement in this synthesis is detailed in patent CN103896809, which describes an improved Pinner reaction method that avoids the direct use of hazardous hydrogen chloride gas. Instead, it generates HCl in situ from the reaction of acetyl chloride and methanol.[1][2] This method enhances the industrial applicability and safety of the process.

The overall synthetic sequence, starting from the more readily available 6-hydroxy-2-naphthaldehyde, is outlined below.

Caption: Synthetic pathway to Nafamostat Mesylate via this compound.

Experimental Protocols

The following experimental protocols are adapted from the procedures described in patent literature for the synthesis of 6-amidino-2-naphthol methanesulfonate, where this compound hydrochloride is a key intermediate.[1][2]

Synthesis of 6-Hydroxy-2-naphthonitrile

The precursor, 6-hydroxy-2-naphthonitrile, can be synthesized from 6-hydroxy-2-naphthaldehyde. The reaction involves an addition-elimination reaction with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO).[1]

Synthesis of this compound Hydrochloride (Improved Pinner Reaction)

This procedure describes the formation of the hydrochloride salt of this compound from 6-hydroxy-2-naphthonitrile.

Materials:

-

6-Hydroxy-2-naphthonitrile (6-Cyano-2-naphthol)

-

Anhydrous Ethanol

-

Acetyl Chloride

-

Methyl tert-butyl ether

Procedure:

-

To a dry, three-necked flask equipped with a stirrer, add 800 mL of anhydrous ethanol and cool the system to 0-5 °C.

-

Slowly add 430 mL of acetyl chloride dropwise, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for a period of time.

-

Add 85 g of 6-hydroxy-2-naphthonitrile to the reaction system.

-

Warm the reaction to 10 °C and maintain for 10 hours.

-

Upon completion of the reaction, add methyl tert-butyl ether, stir for 1 hour, and then filter the resulting precipitate.

-

The filter cake, which is the crude this compound hydrochloride, is then washed with methyl tert-butyl ether and dried.[2]

Caption: Experimental workflow for the synthesis of this compound HCl.

Conversion to 6-Amidino-2-naphthol

The isolated this compound hydrochloride is subsequently converted to 6-amidino-2-naphthol via ammonolysis.

Procedure:

-

Take the crude this compound hydrochloride and mix with ethanol.

-

Heat the mixture to 50 °C and bubble dry ammonia gas through the solution for 3 hours.

-

After the reaction is complete, remove the solvent by evaporation under reduced pressure to yield a yellow solid, which is the crude 6-amidino-2-naphthol.[2]

Quantitative Data

As this compound is a reaction intermediate, detailed quantitative data such as yield and purity for the isolated compound are not extensively reported. The overall yield reported in the patent for the final product, 6-amidino-2-naphthol methanesulfonate, starting from 6-hydroxy-2-naphthonitrile, is 53%.[2]

Table 1: Summary of Reactants and Products in the Synthesis of 6-Amidino-2-naphthol Methanesulfonate

| Step | Starting Material | Key Reagents | Intermediate/Product | Reported Overall Yield |

| 1 | 6-Hydroxy-2-naphthonitrile | Anhydrous Ethanol, Acetyl Chloride | This compound Hydrochloride | Not specified for this step |

| 2 | This compound Hydrochloride | Dry Ammonia, Ethanol | 6-Amidino-2-naphthol | Not specified for this step |

| 3 | 6-Amidino-2-naphthol | Sodium Bicarbonate, Methanesulfonic Acid | 6-Amidino-2-naphthol Methanesulfonate | 53% |

Spectroscopic and Physicochemical Data

There is a lack of publicly available spectroscopic data (NMR, IR, MS) specifically for this compound. Characterization is typically performed on the more stable downstream product, 6-amidino-2-naphthol methanesulfonate, which has a reported melting point of 227-230 °C.[2]

Table 2: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 6-Hydroxy-2-naphthonitrile | C₁₁H₇NO | 169.18 | 52927-22-7 |

| This compound | C₁₂H₁₁NO₂ | 201.22 | 765871-54-3 |

| 6-Amidino-2-naphthol | C₁₁H₁₀N₂O | 186.21 | 58200-88-7 |

| 6-Amidino-2-naphthol Methanesulfonate | C₁₂H₁₄N₂O₄S | 282.32 | 82957-06-0 |

Biological Context and Signaling Pathways

This compound itself is not known to have direct biological activity. Its significance lies in its role as an intermediate in the synthesis of Nafamostat. Nafamostat is a broad-spectrum serine protease inhibitor. It inhibits a variety of proteases, including trypsin, plasmin, and thrombin. Its clinical applications include the treatment of acute pancreatitis and disseminated intravascular coagulation.

The inhibitory action of Nafamostat is central to its therapeutic effects. For instance, in acute pancreatitis, the inhibition of trypsin is crucial as this enzyme plays a key role in the autodigestion of the pancreas.

Caption: Relationship of this compound to the mechanism of action of Nafamostat.

Conclusion

This compound is a critical, albeit under-characterized, intermediate in pharmaceutical synthesis. Its "discovery" is intrinsically tied to the process development of Nafamostat Mesylate. The improved Pinner reaction for its synthesis represents a significant advancement, enhancing the safety and scalability of the manufacturing process. While direct biological activity and extensive physicochemical data for this imidate are not available, its role as a precursor to a potent serine protease inhibitor underscores its importance in medicinal chemistry. Future research could focus on the isolation and detailed characterization of this intermediate to further optimize the synthesis of Nafamostat and related compounds.

References

An In-depth Technical Guide to Methyl 6-hydroxy-2-naphthimidate and its Relationship to Naphthoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Naphthoic acids and their derivatives are a class of organic compounds that have garnered significant interest in materials science and pharmaceuticals.[1] Their rigid, aromatic structure makes them valuable building blocks for high-performance polymers and liquid crystals.[2] In the realm of drug development, naphthoic acid scaffolds are present in a variety of compounds exhibiting diverse biological activities, including anti-inflammatory and anticancer properties.

Methyl 6-hydroxy-2-naphthimidate is a specific derivative of 6-hydroxy-2-naphthoic acid, featuring an imidate functional group in place of the carboxylic acid. Imidates are known to be reactive intermediates and can serve as precursors to other functional groups, making them valuable in organic synthesis. This guide will explore the synthesis of this target molecule, starting from its parent naphthoic acid, and delve into the potential biological pathways it or its analogs might influence.

Chemical and Physical Properties

A comprehensive summary of the known physical and chemical properties of 6-hydroxy-2-naphthoic acid and its methyl ester is presented below. It is important to note that experimental data for this compound is not currently available in the surveyed literature.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 6-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 245-247[2] | Buff crystalline powder[2] | 16712-64-4[2] |

| Methyl 6-hydroxy-2-naphthoate | C₁₂H₁₀O₃ | 202.21 | Not Available | Not Available | 17295-11-3[3] |

| 6-Hydroxy-2-cyanonaphthalene | C₁₁H₇NO | 169.18 | Not Available | Not Available | 52927-22-7 |

| This compound | C₁₂H₁₁NO₂ | 201.22 | Not Available | Not Available | 765871-54-3[4] |

Synthesis and Relationship to Naphthoic Acids

The synthesis of this compound originates from 6-hydroxy-2-naphthoic acid. The relationship is a functional group transformation from a carboxylic acid to an imidate. A plausible synthetic pathway involves three key steps, which are outlined below.

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthetic pathway from 6-hydroxy-2-naphthoic acid to this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of the starting material, 6-hydroxy-2-naphthoic acid, has been reported.[5] The synthesis involves the carboxylation of 6-bromo-2-naphthol.

Materials:

-

6-bromo-2-naphthol

-

Dry ether

-

Methyllithium (1.4M in ether)

-

t-butyllithium (1.8M in pentane)

-

Dry ice (solid CO₂)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Concentrated HCl

Procedure:

-

A slurry of 6-bromo-2-naphthol (5.00 g, 22.4 mmol) in 150 ml of dry ether is cooled to -78 °C.

-

Methyllithium solution (16 ml, 22 mmol) is added dropwise over 10 minutes.

-

The reaction mixture is stirred for 10 minutes, followed by the dropwise addition of t-butyllithium solution (28 ml, 50 mmol) over 15 minutes.

-

The resulting slurry is stirred at -78 °C for 30 minutes and then at 0 °C for 15 minutes.

-

The reaction mixture is re-cooled to -78 °C and then cannulated into 100 g of crushed dry ice.

-

The mixture is allowed to warm to room temperature over approximately 2 hours.

-

The reaction mixture is then added to 200 ml of 1M aqueous HCl solution and extracted with 100 ml of ethyl acetate.

-

The organic extract is separated, washed with an additional 200 ml of H₂O, and concentrated in vacuo to yield a pale yellow solid.

-

The crude material is dissolved in 125 ml of warm, saturated aqueous NaHCO₃ solution and extracted with two 50 ml portions of ethyl acetate.

-

The aqueous phase is acidified to pH 1 with concentrated HCl.

-

The precipitate is collected by filtration and dried under vacuum at 110 °C to afford 6-hydroxy-2-naphthoic acid as an off-white powder.

General Procedure (Two-step):

-

Amide Formation: 6-Hydroxy-2-naphthoic acid would first be converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia (NH₃) to form 6-hydroxy-2-naphthamide.

-

Dehydration: The 6-hydroxy-2-naphthamide is then subjected to dehydration using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 6-hydroxy-2-cyanonaphthalene.

The Pinner reaction is the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt).[6] While a specific protocol for 6-hydroxy-2-cyanonaphthalene is not available, a general procedure can be outlined.[7]

General Procedure:

-

Anhydrous methanol is saturated with dry hydrogen chloride (HCl) gas at a low temperature (e.g., 0 °C).

-

6-Hydroxy-2-cyanonaphthalene is added to the cold methanolic HCl solution.

-

The reaction mixture is stirred at a low temperature for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

The resulting Pinner salt (this compound hydrochloride) may precipitate from the solution and can be isolated by filtration.

-

Neutralization of the Pinner salt with a mild base would yield the free imidate, this compound.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been reported, several derivatives of naphthoic acid have shown significant interactions with biological systems. This section explores some of the key signaling pathways that are modulated by naphthoic acid analogs and could be relevant for the study of this compound.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of inflammation. Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders. Some naphthoic acid derivatives have been shown to inhibit these pathways, suggesting their potential as anti-inflammatory agents.

Caption: Inhibition of NF-κB and MAPK signaling pathways by naphthoic acid derivatives.

P2Y14 Receptor Signaling

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is involved in inflammatory and immune responses. Certain 2-naphthoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, highlighting another potential avenue for the therapeutic application of this class of compounds.

Caption: Antagonism of the P2Y14 receptor signaling pathway by 2-naphthoic acid derivatives.

Data Presentation

As previously stated, quantitative experimental data for this compound and its direct precursor, 6-hydroxy-2-cyanonaphthalene, are not available in the current literature. However, spectral data for the precursor Methyl 6-hydroxy-2-naphthoate has been reported.

Spectral Data for Methyl 6-hydroxy-2-naphthoate

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | δ (ppm): Signals corresponding to aromatic protons and the methyl ester group are expected.[3][8] |

| ¹³C NMR | δ (ppm): Resonances for the naphthalene ring carbons, the carbonyl carbon of the ester, and the methyl carbon are expected.[8] |

| IR | ν (cm⁻¹): Characteristic absorptions for the hydroxyl (O-H) group, aromatic C-H bonds, and the carbonyl (C=O) of the ester group are expected. |

Conclusion

This compound represents an interesting synthetic target with potential applications in medicinal chemistry, stemming from the known biological activities of related naphthoic acid derivatives. This guide has outlined a logical and plausible synthetic route from the readily available 6-hydroxy-2-naphthoic acid. While a lack of specific experimental data for the final imidate product and its nitrile intermediate currently exists, the general methodologies provided herein offer a solid foundation for future research endeavors. The exploration of the inhibitory effects of naphthoic acid derivatives on key inflammatory signaling pathways, such as NF-κB and MAPK, as well as their interaction with the P2Y14 receptor, suggests that this compound and its analogs are worthy of further investigation as potential therapeutic agents. Future work should focus on the successful synthesis and characterization of this novel compound to enable a thorough evaluation of its biological properties.

References

- 1. prepchem.com [prepchem.com]

- 2. nbinno.com [nbinno.com]

- 3. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 1H NMR [m.chemicalbook.com]

- 4. This compound | CAS#:765871-54-3 | Chemsrc [chemsrc.com]

- 5. prepchem.com [prepchem.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 13C NMR spectrum [chemicalbook.com]

A Theoretical Exploration of Methyl 6-hydroxy-2-naphthimidate: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for the computational analysis of Methyl 6-hydroxy-2-naphthimidate. In the absence of extensive published experimental and theoretical data for this specific molecule, this document serves as a methodological whitepaper. It details the requisite computational chemistry techniques, principally Density Functional Theory (DFT), to predict a range of molecular properties crucial for drug design and materials science. This guide provides researchers with a robust workflow for undertaking such theoretical calculations and presents templates for data organization and visualization to facilitate comparative analysis. While specific calculated values for this compound are not yet publicly available, the methodologies described herein are based on established computational practices for similar organic molecules.

Introduction

This compound is a bicyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the naphthalene core, hydroxyl group, and imidate functionality, suggest a range of chemical properties and biological activities that can be explored through theoretical calculations. Computational modeling offers a cost-effective and efficient means to predict molecular structure, reactivity, spectral characteristics, and potential biological interactions before undertaking extensive experimental synthesis and testing.

This guide focuses on the application of Density Functional Theory (DFT), a versatile and accurate quantum chemical method, to elucidate the properties of this compound. The following sections will detail the theoretical protocols, present standardized tables for data reporting, and provide visualizations of the computational workflow.

Theoretical Methodology: A Standard Protocol

The following protocol outlines a standard operating procedure for the theoretical characterization of this compound using DFT.

2.1. Software and Computational Details

All DFT calculations would be performed using a recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. A typical computational approach would involve:

-

Functional Selection: The B3LYP hybrid functional is a common choice for organic molecules, offering a good balance of accuracy and computational cost.[1][2] Other functionals, such as M06-2X or ωB97X-D, may also be employed for specific property calculations, particularly those involving non-covalent interactions.

-

Basis Set Selection: The 6-311+G(d,p) basis set is recommended for achieving a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[3]

-

Solvation Model: To simulate a biological or solution-phase environment, a polarizable continuum model (PCM) like the Integral Equation Formalism PCM (IEFPCM) can be used, with water or other relevant solvents being specified.

2.2. Molecular Geometry Optimization

The first step in any theoretical analysis is to determine the lowest energy structure of the molecule. This is achieved through a geometry optimization procedure. The starting 3D structure of this compound can be built using molecular modeling software. The optimization calculation should be performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is located. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

2.3. Calculation of Molecular Properties

Once the optimized geometry is obtained, a wide range of electronic, spectroscopic, and thermodynamic properties can be calculated. These include:

-

Quantum Chemical Descriptors: Frontier Molecular Orbitals (HOMO and LUMO), ionization potential, electron affinity, and global reactivity descriptors (hardness, softness, electronegativity, and electrophilicity index).

-

Spectroscopic Properties: Infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Vis electronic transitions.

-

Electrostatic Properties: Molecular Electrostatic Potential (MEP) surface and dipole moment.

-

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.

Predicted Molecular Properties (Hypothetical Data)

The following tables provide a template for summarizing the key quantitative data that would be obtained from the theoretical calculations described above. The values presented are for illustrative purposes and do not represent actual calculated data for this compound.

Table 1: Key Geometric and Electronic Properties

| Property | Calculated Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Optimized Total Energy (Hartree) | -688.xxxxxx |

| Dipole Moment (Debye) | 3.xx |

| HOMO Energy (eV) | -6.xx |

| LUMO Energy (eV) | -1.xx |

| HOMO-LUMO Gap (eV) | 4.xx |

| Ionization Potential (eV) | 6.xx |

| Electron Affinity (eV) | 1.xx |

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value |

| Hardness (η) | (I - A) / 2 | 2.xx |

| Softness (S) | 1 / (2η) | 0.xx |

| Electronegativity (χ) | (I + A) / 2 | 4.xx |

| Electrophilicity Index (ω) | χ² / (2η) | 2.xx |

Where I is the ionization potential and A is the electron affinity.

Table 3: Predicted Vibrational and Spectroscopic Data

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 34xx | Hydroxyl stretch |

| ν(N-H) | 33xx | Imidate N-H stretch |

| ν(C=N) | 16xx | Imidate C=N stretch |

| ν(C=C) | 15xx - 16xx | Aromatic C=C stretch |

| δ(O-H) | 13xx | Hydroxyl bend |

Visualizing Computational Workflows and Molecular Properties

Diagrams are essential for conveying complex workflows and relationships in computational chemistry. The following are examples of diagrams that can be generated using the DOT language to illustrate the theoretical study of this compound.

Caption: Computational workflow for theoretical property prediction.

Caption: Relationship between molecular structure and calculated properties.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical methodologies required to characterize the properties of this compound. While specific computational data for this molecule is not yet available in the literature, the outlined workflow provides a clear path for researchers to conduct such studies. The predicted properties, including electronic structure, reactivity, and spectroscopic signatures, will be invaluable for guiding future experimental work.

Future computational studies could expand upon this framework by:

-

Investigating Reaction Mechanisms: Elucidating the pathways of potential chemical reactions involving this compound.

-

Molecular Docking Studies: Predicting the binding affinity and mode of interaction with biological targets, which is crucial for drug development.

-

Molecular Dynamics Simulations: Studying the conformational dynamics and interactions with solvent molecules over time.

The synergy between these computational approaches and experimental validation will ultimately lead to a deeper understanding of this compound and accelerate its potential applications.

References

- 1. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, DFT studies, and molecular modeling of 2-(-(2-hydroxy-5-methoxyphenyl)-methylidene)-amino)… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Methyl 6-Hydroxy-2-Naphthoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxy-2-naphthoate is a versatile bifunctional organic compound that serves as a valuable building block in the synthesis of a wide range of complex molecules. Its naphthalene core, substituted with both a hydroxyl and a methyl ester group, offers two reactive sites that can be selectively functionalized. This allows for the strategic construction of diverse molecular architectures, making it a key intermediate in the development of pharmaceuticals, liquid crystals, and functional dyes.

This document provides detailed application notes and experimental protocols for the synthesis and further derivatization of Methyl 6-hydroxy-2-naphthoate, intended to guide researchers in its effective utilization in organic synthesis.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of Methyl 6-hydroxy-2-naphthoate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 17295-11-3 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | [2] |

| Molecular Weight | 202.21 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 169-173 °C | [3] |

| Solubility | Soluble in organic solvents like methanol, ether | [4][5] |

The identity and purity of Methyl 6-hydroxy-2-naphthoate can be confirmed by various spectroscopic techniques. The following table summarizes its characteristic spectroscopic data.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 3.976 (s, 3H), 5.3 (br. s, 1H), 7.16-8.54 (m, 6H) | [4] |

| IR (KBr) | 3370, 1680, 1630, 1435, 1310, 1210 cm⁻¹ | [4] |

Synthesis of Methyl 6-Hydroxy-2-Naphthoate

The most common and straightforward method for the preparation of Methyl 6-hydroxy-2-naphthoate is the Fischer esterification of 6-hydroxy-2-naphthoic acid.

Synthetic Workflow:

Caption: Fischer Esterification of 6-Hydroxy-2-naphthoic Acid.

Experimental Protocol: Synthesis of Methyl 6-hydroxy-2-naphthoate[4]

Materials:

-

6-Hydroxy-2-naphthoic acid (5.0 g, 26.6 mmol)

-

Methanol (125 mL)

-

Concentrated Sulfuric Acid (6 drops)

-

Ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 6-hydroxy-2-naphthoic acid (5.0 g) in methanol (125 mL).

-

Carefully add 6 drops of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 36 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the solution to cool and then concentrate it to dryness using a rotary evaporator.

-

Dissolve the solid residue in 200 mL of ether.

-

Transfer the ether solution to a separatory funnel and wash successively with 100 mL of saturated aqueous NaHCO₃ solution and 100 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and evaporate the solvent to yield the crude product.

-

The product can be further purified by recrystallization from ether to afford a white solid.

Quantitative Data:

| Starting Material | Product | Yield | Purity |

| 6-Hydroxy-2-naphthoic acid | Methyl 6-hydroxy-2-naphthoate | 85.5% (4.6 g) | Sufficiently pure for subsequent reactions, single spot on TLC. |

Applications in Organic Synthesis

The dual functionality of Methyl 6-hydroxy-2-naphthoate makes it a versatile starting material for a variety of organic transformations. The hydroxyl group can undergo O-alkylation, acylation, and other modifications, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

Ether Synthesis via Williamson Ether Synthesis

The phenolic hydroxyl group of Methyl 6-hydroxy-2-naphthoate can be readily alkylated under basic conditions, following the Williamson ether synthesis pathway. This reaction is fundamental for introducing a variety of side chains, which can modulate the biological activity or physical properties of the resulting molecules.

Caption: Williamson Ether Synthesis from Methyl 6-hydroxy-2-naphthoate.

Materials:

-

Methyl 6-hydroxy-2-naphthoate

-

Anhydrous solvent (e.g., DMF, Acetone)

-

Base (e.g., Potassium Carbonate, Sodium Hydride)

-

Alkylating agent (e.g., Alkyl iodide, Alkyl bromide)

Procedure:

-

Dissolve Methyl 6-hydroxy-2-naphthoate in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the base portion-wise to the solution at room temperature and stir for a designated period to form the corresponding phenoxide.

-

Add the alkylating agent dropwise to the reaction mixture.

-

Heat the reaction to a temperature appropriate for the specific substrates and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., Ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Intermediate in the Synthesis of Bioactive Molecules

Derivatives of naphthoic acid have shown promise in medicinal chemistry. For instance, certain methyl 2-naphthoate derivatives have been found to exhibit anti-inflammatory activity by inhibiting nitric oxide (NO) production and the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide-induced macrophage cells.[6] While the specific derivatives in the cited study were not synthesized from the 6-hydroxy isomer, it highlights the potential of this class of compounds in drug discovery. The 6-hydroxy group provides a convenient handle for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Inhibition of Inflammatory Pathways by Naphthoate Derivatives.

Monomer for High-Performance Polymers

6-Hydroxy-2-naphthoic acid is a known comonomer in the production of thermotropic liquid crystal polymers.[7] Methyl 6-hydroxy-2-naphthoate can also be used in the synthesis of these high-performance polyesters through transesterification reactions. These polymers are known for their exceptional thermal stability and mechanical properties.

Conclusion

Methyl 6-hydroxy-2-naphthoate is a readily accessible and highly useful synthetic intermediate. Its dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of novel organic materials and potential therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this versatile building block in their synthetic endeavors.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Methyl 6-hydroxy-2-naphthoate | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 6-Hydroxy-2-naphthoate 17295-11-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Naphthalene-Based Fluorescent Probes

Introduction

Naphthalene-based fluorophores are a class of fluorescent probes known for their sensitivity to the local environment, making them valuable tools in biological and chemical research. Their fluorescence properties, including emission wavelength and quantum yield, can change significantly in response to solvent polarity, viscosity, and the presence of specific analytes. This solvatochromic behavior makes them excellent probes for studying protein conformation, membrane dynamics, and for the detection of various ions and small molecules.

This document provides an overview of the potential applications and general protocols for using a hypothetical fluorescent probe based on the methyl 6-hydroxy-2-naphthyl scaffold.

Principle of Fluorescence

The fluorescence of naphthalene derivatives arises from the π-electron system of the naphthalene core. The electron-donating hydroxyl group (-OH) and the electron-withdrawing imidate group (-C(=NH)OCH₃) at positions 6 and 2, respectively, can create a push-pull system, leading to a significant excited-state dipole moment. This characteristic is the basis for their environmental sensitivity. Upon excitation with light of a specific wavelength, the molecule is promoted to an excited state. In a polar environment, solvent molecules reorient around the excited-state dipole, leading to a lowering of the excited-state energy and a red-shift in the emission spectrum (a phenomenon known as solvatochromism).

Potential Applications

Based on the properties of similar naphthalene-based probes, methyl 6-hydroxy-2-naphthimidate could potentially be used in a variety of applications:

-

Environmental Sensing: The solvatochromic properties of the naphthalene core make it a candidate for probing the polarity of microenvironments, such as the active sites of enzymes or the interior of lipid membranes.

-

Biomolecule Labeling: The imidate functional group can be chemically modified to include a reactive moiety for covalent attachment to biomolecules like proteins and nucleic acids. The hydroxyl group can also be a site for conjugation.

-

Fluorescent Imaging: Labeled biomolecules can be visualized in living cells or tissues using fluorescence microscopy to study their localization and dynamics.

-

Analyte Detection: The naphthalene scaffold can be incorporated into more complex molecular structures designed to selectively bind to specific ions (e.g., Cu²⁺) or small molecules, leading to a change in fluorescence upon binding.[1]

Data Presentation: Photophysical Properties of Related Naphthalene-Based Probes

Since experimental data for this compound is unavailable, the following table summarizes the photophysical properties of the well-characterized naphthalene-based fluorescent probe, PRODAN, and one of its derivatives in various solvents to provide a comparative reference. This data illustrates the typical solvatochromic shifts observed for this class of compounds.

| Probe | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| PRODAN | Cyclohexane | 342 | 400 | 58 | 0.93 |

| Toluene | 348 | 420 | 72 | 0.85 | |

| Acetonitrile | 358 | 488 | 130 | 0.60 | |

| Methanol | 360 | 520 | 160 | 0.23 | |

| FR0 (Fluorene analogue of PRODAN) | Cyclohexane | 378 | 412 | 34 | 0.98 |

| Toluene | 382 | 428 | 46 | 0.95 | |

| Acetonitrile | 390 | 520 | 130 | 0.75 | |

| Methanol | 392 | 560 | 168 | 0.45 |

Data is illustrative and compiled from various sources on PRODAN and its analogues for comparative purposes.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of a naphthalene-based fluorescent probe.

Protocol 1: General Procedure for Labeling Proteins with a Naphthalene-Based Probe

This protocol describes a general method for covalently labeling a protein with a fluorescent probe that has been functionalized with a reactive group (e.g., a maleimide or an N-hydroxysuccinimide (NHS) ester).

Materials:

-

Protein of interest (with available cysteine or lysine residues) in a suitable buffer (e.g., PBS, pH 7.4)

-

Naphthalene-based fluorescent probe with a reactive group (e.g., Maleimide-Naphthalene or NHS-Ester-Naphthalene)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5 for maleimide chemistry; pH 8.0-8.5 for NHS-ester chemistry)

-

Reducing agent (e.g., DTT or TCEP), if labeling cysteines that might be oxidized.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If labeling cysteine residues, ensure they are in a reduced state. If necessary, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Note: DTT should be removed before adding a maleimide-functionalized probe.

-

-

Probe Preparation:

-

Dissolve the reactive naphthalene probe in a minimal amount of DMF or DMSO to prepare a 10-100 mM stock solution.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the protein, which will be fluorescent.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorescent probe at its absorption maximum.

-

Confirm the functionality of the labeled protein using an appropriate activity assay.

-

Workflow for Protein Labeling

Caption: Workflow for covalent labeling of proteins with a fluorescent probe.

Protocol 2: Cellular Imaging with a Labeled Biomolecule

This protocol provides a general procedure for imaging the localization of a fluorescently labeled biomolecule in cultured mammalian cells.

Materials:

-

Cultured mammalian cells on glass-bottom dishes or coverslips

-

Fluorescently labeled biomolecule (from Protocol 1)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets.

-

Mounting medium with an antifade reagent

-

Fluorescence microscope with appropriate filter sets for the naphthalene-based probe.

Procedure:

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

-

Introduction of the Labeled Biomolecule:

-

The method for introducing the labeled biomolecule will depend on its nature. For extracellular or membrane-bound targets, the labeled molecule can be added directly to the cell culture medium. For intracellular targets, methods like electroporation, microinjection, or cell-penetrating peptides may be necessary.

-

Incubate the cells with the labeled biomolecule for a predetermined time and concentration.

-

-

Washing:

-

Wash the cells three times with warm PBS to remove any unbound labeled biomolecule.

-

-

Fixation (Optional, for fixed-cell imaging):

-

Incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional, if required):

-

Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the naphthalene-based probe.

-

Acquire images using a sensitive camera.

-

Signaling Pathway Visualization (Hypothetical)

This diagram illustrates a hypothetical signaling pathway where a fluorescently labeled ligand binds to a cell surface receptor, leading to the activation of a downstream kinase cascade.

Caption: Hypothetical signaling pathway initiated by a labeled ligand.

Conclusion

While specific data for this compound is lacking, the broader family of naphthalene-based fluorophores represents a versatile class of tools for biological research. The protocols and conceptual frameworks provided here, based on well-established analogues, offer a starting point for researchers interested in exploring the potential of new naphthalene-based fluorescent probes. Empirical validation of the synthesis, photophysical properties, and biological applications would be the necessary next steps for any novel compound in this class.

References

Application Notes and Protocols for the Derivatization of Methyl 6-hydroxy-2-naphthimidate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Methyl 6-hydroxy-2-naphthimidate, a versatile bifunctional molecule. The presence of both a phenolic hydroxyl group and a methyl imidate moiety offers two distinct sites for derivatization, enabling the synthesis of a diverse range of compounds for applications in drug discovery, materials science, and chemical biology. The following protocols detail methods for the selective N-alkylation and N-acylation of the imidate group, as well as O-alkylation and O-acylation of the phenolic hydroxyl group.

I. Chemical Reactivity Overview

This compound possesses two primary reactive centers: the nucleophilic nitrogen of the imidate and the nucleophilic oxygen of the phenolic hydroxyl group. The relative reactivity of these sites can be modulated by the choice of reagents and reaction conditions, allowing for selective derivatization.

-

Imidate Nitrogen: The nitrogen atom of the imidate is nucleophilic and can be targeted by various electrophiles. N-alkylation and N-acylation are common transformations for this functional group.[1]

-

Phenolic Hydroxyl: The hydroxyl group on the naphthalene ring is also nucleophilic, particularly upon deprotonation with a base. This site is amenable to O-alkylation and O-acylation.[2][3]

II. Derivatization Protocols

A. Derivatization of the Imidate Nitrogen

1. N-Alkylation of this compound

This protocol describes the addition of an alkyl group to the nitrogen atom of the imidate functionality. Softer alkylating agents and non-strenuous basic conditions are recommended to favor N-alkylation over O-alkylation of the phenol.

Experimental Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 2.0 eq) to the solution at room temperature. Stir the mixture for 15-30 minutes.

-

Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide such as methyl iodide or benzyl bromide, 1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive alkylating agents.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative)

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | 25 | 24 | 75 |

| Benzyl Bromide | DIPEA | Acetonitrile | 50 | 18 | 82 |

| Ethyl Bromoacetate | K₂CO₃ | DMF | 25 | 36 | 68 |

2. N-Acylation of this compound

This protocol details the introduction of an acyl group to the imidate nitrogen. The use of a non-nucleophilic organic base is crucial to prevent side reactions.

Experimental Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a tertiary amine base, such as triethylamine (Et₃N, 2.0 eq) or pyridine (2.0 eq), to the solution and cool to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride like acetyl chloride or benzoyl chloride, or an acid anhydride, 1.2 eq) to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the same solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the residue by column chromatography.

Quantitative Data Summary (Representative)

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetyl Chloride | Et₃N | DCM | 0 to 25 | 6 | 85 |

| Benzoyl Chloride | Pyridine | THF | 0 to 25 | 8 | 88 |

| Acetic Anhydride | Et₃N | DCM | 25 | 12 | 78 |

B. Derivatization of the Phenolic Hydroxyl Group

1. O-Alkylation of this compound

This protocol describes the etherification of the phenolic hydroxyl group. Stronger bases are typically employed to deprotonate the phenol, making it a more potent nucleophile.

Experimental Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

-

Addition of Base: Add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes to an hour to ensure complete deprotonation.

-

Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography.

Quantitative Data Summary (Representative)

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | NaH | DMF | 0 to 25 | 3 | 92 |

| Ethyl Bromide | t-BuOK | DMSO | 0 to 25 | 4 | 89 |

| Allyl Bromide | NaH | DMF | 0 to 25 | 2 | 95 |

2. O-Acylation of this compound

This protocol details the esterification of the phenolic hydroxyl group. This reaction is often rapid and high-yielding.

Experimental Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or THF containing a base like triethylamine (1.5 eq) or pyridine (1.5 eq).

-

Addition of Acylating Agent: Cool the solution to 0 °C and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary (Representative)

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetyl Chloride | Et₃N | DCM | 0 to 25 | 1 | 95 |

| Benzoyl Chloride | Pyridine | THF | 0 to 25 | 2 | 97 |

| Propionic Anhydride | Et₃N | DCM | 0 to 25 | 2 | 93 |

III. Visualization of Reaction Pathways

Caption: Reaction pathways for the derivatization of this compound.

Caption: General experimental workflow for the derivatization of this compound.

IV. Selectivity Considerations

Achieving selectivity between the imidate nitrogen and the phenolic oxygen is a key consideration.

-

For N-derivatization: The use of milder bases (e.g., K₂CO₃, Et₃N) and aprotic solvents at moderate temperatures generally favors reaction at the more nucleophilic imidate nitrogen. The phenolic hydroxyl group is less likely to be deprotonated under these conditions, thus minimizing O-derivatization.

-

For O-derivatization: Employing strong bases (e.g., NaH, t-BuOK) will quantitatively deprotonate the phenolic hydroxyl, forming a highly nucleophilic phenoxide. This will readily react with electrophiles, leading to selective O-derivatization. Under these strongly basic conditions, the imidate may also be deprotonated, but the phenoxide is generally the more reactive nucleophile towards alkyl and acyl halides.

By carefully selecting the reaction conditions, researchers can direct the derivatization to the desired position on the this compound scaffold, enabling the synthesis of a wide array of novel molecules for further investigation.

References

Application Notes and Protocols for Methyl 6-hydroxy-2-naphthimidate Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of reactions involving Methyl 6-hydroxy-2-naphthimidate. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established general procedures for the synthesis and reactions of aryl imidates, primarily through the Pinner reaction and subsequent transformations.

Synthesis of this compound

The synthesis of this compound can be achieved via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. In this case, the starting materials are 6-hydroxy-2-naphthonitrile and methanol.

Experimental Protocol: Pinner Reaction for this compound Hydrochloride

Objective: To synthesize this compound hydrochloride from 6-hydroxy-2-naphthonitrile.

Materials:

-

6-hydroxy-2-naphthonitrile

-

Anhydrous methanol

-

Anhydrous diethyl ether (or another suitable anhydrous solvent like chloroform or dioxane)[1]

-

Anhydrous hydrogen chloride (gas)

-

Reaction vessel equipped with a gas inlet tube, stirrer, and drying tube

-

Ice bath

Procedure:

-

Dissolve 6-hydroxy-2-naphthonitrile (1 equivalent) in a mixture of anhydrous methanol (3 equivalents) and anhydrous diethyl ether.[2] The use of an anhydrous solvent is crucial to prevent the hydrolysis of the product.[3]

-

Cool the reaction mixture to 0°C using an ice bath.[1]

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The temperature should be maintained below 5°C.[2] The molar ratio of HCl to the nitrile should be approximately 1:1 to 1.15:1.[1]

-

Continue the reaction at 0-5°C for several hours (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

The product, this compound hydrochloride (a Pinner salt), will precipitate from the solution as a crystalline solid.[4]

-

Collect the precipitate by filtration under anhydrous conditions.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the this compound hydrochloride salt.

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of this compound hydrochloride.

Data Presentation: Synthesis

| Parameter | Value | Reference |

| Starting Material | 6-hydroxy-2-naphthonitrile | |

| Reagents | Anhydrous Methanol, Anhydrous HCl | [2][3] |

| Solvent | Anhydrous Diethyl Ether | [1] |

| Reaction Temperature | 0-5 °C | [2] |

| Typical Reaction Time | 2-24 hours | [2] |

| Product Form | Hydrochloride Salt (Pinner Salt) | [3][4] |

| Expected Yield | >90% (based on general Pinner reactions) | [2] |

Reactions of this compound

Aryl imidates are versatile intermediates that can undergo various nucleophilic substitution reactions. The primary reactions include hydrolysis to form esters and ammonolysis to form amidines.

Hydrolysis to Methyl 6-hydroxy-2-naphthoate

Objective: To hydrolyze this compound hydrochloride to Methyl 6-hydroxy-2-naphthoate.

Experimental Protocol:

Materials:

-

This compound hydrochloride

-

Water

-

Reaction vessel

Procedure:

-

Dissolve or suspend the this compound hydrochloride in water.

-